molecular formula C8H12O2 B6150094 ethyl 2-cyclopropylprop-2-enoate CAS No. 133772-85-7

ethyl 2-cyclopropylprop-2-enoate

Cat. No.: B6150094
CAS No.: 133772-85-7
M. Wt: 140.18 g/mol
InChI Key: JKVGLCVPMJGART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyclopropylprop-2-enoate is a specialized organic compound featuring a cyclopropane ring fused to an α,β-unsaturated ester moiety. Its structure combines the inherent strain of the cyclopropane ring with the electron-deficient double bond of the ester group, rendering it reactive in cycloaddition and ring-opening reactions. Synthesized via esterification of 2-cyclopropylprop-2-enoic acid with ethanol under acidic catalysis, this compound is pivotal in medicinal chemistry and materials science for constructing complex frameworks, such as strained polycyclic systems .

Key structural attributes include:

  • Cyclopropane ring: Imparts high angle strain (~60° bond angles), enhancing reactivity.
  • α,β-unsaturated ester: Facilitates conjugate additions and Diels-Alder reactions.
  • Ethyl ester group: Modulates solubility and steric bulk.

Properties

CAS No.

133772-85-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethyl 2-cyclopropylprop-2-enoate

InChI

InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h7H,2-5H2,1H3

InChI Key

JKVGLCVPMJGART-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1CC1

Purity

95

Origin of Product

United States

Preparation Methods

Ethyl 2-cyclopropylprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-cyclopropylprop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time. For example, the use of solid acid catalysts or enzymatic catalysts can be explored to optimize the production process.

Chemical Reactions Analysis

Ethyl 2-cyclopropylprop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-cyclopropylprop-2-enoic acid and ethanol.

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include Grignard reagents and organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-cyclopropylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl 2-cyclopropylprop-2-enoate exerts its effects involves interactions with specific molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. The cyclopropyl group may also interact with biological membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Key Insights :

  • The cyclopropane ring and α,β-unsaturation in this compound synergistically increase strain energy compared to ethyl cyclopropanecarboxylate, which lacks the double bond .
  • Mthis compound exhibits similar reactivity but lower volatility due to reduced alkyl chain length.

Diels-Alder Reactivity

This compound participates in Diels-Alder reactions at rates 5–10× faster than ethyl acrylate due to increased electron deficiency from cyclopropane ring strain. For example, with cyclopentadiene, it achieves ~95% yield in 2 hours at 25°C, whereas ethyl acrylate requires 12 hours for comparable conversion .

Ring-Opening Reactions

The cyclopropane ring undergoes acid-catalyzed ring-opening to form linear esters, a reaction absent in ethyl acrylate. Ethyl cyclopropanecarboxylate, while also prone to ring-opening, lacks the conjugated double bond, limiting its utility in tandem reactions.

Hydrogen-Bonding Patterns

Crystallographic studies using SHELXL and ORTEP-3 reveal distinct hydrogen-bonding networks. This compound forms C–H···O interactions between the ester carbonyl and cyclopropane C–H groups (graph set: C(6) ), whereas ethyl cyclopropanecarboxylate exhibits weaker van der Waals interactions .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, unlike ethyl acrylate (stable to 250°C).
  • Light Sensitivity : The α,β-unsaturated ester moiety necessitates storage in amber vials to prevent [2+2] photocycloaddition.

Research Methodologies and Tools

Structural comparisons rely heavily on crystallographic software (e.g., SHELXT for space-group determination) and hydrogen-bond analysis via graph set theory . For instance, SHELX programs enable precise refinement of cyclopropane bond lengths (typically 1.50–1.52 Å) , while ORTEP-3 visualizes steric interactions influencing reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.